REACTION_CXSMILES
|
[C:1]([C:3]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[N:6]=[CH:5][C:4]=1[C:14]([O:16]CC)=O)#[N:2].[CH3:19][NH2:20]>CN(C=O)C>[C:1]([C:3]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[N:6]=[CH:5][C:4]=1[C:14]([NH:20][CH3:19])=[O:16])#[N:2]
|
Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
|
C(#N)C1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CN
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to precipitate out the pyrazole starting material
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Type
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ADDITION
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Details
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Approximately 24 hours later additional monomethylamine was added to the reaction mixture as well as additional DMF so as
|
Duration
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24 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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ADDITION
|
Details
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subsequently added to 150 ml of ice water
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Type
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FILTRATION
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Details
|
The precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=NN1C1=NC=CC=C1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |